5-methoxy-4,8,8-trimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one
Description
Properties
IUPAC Name |
5-methoxy-4,8,8-trimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-9-7-13(17)19-15-10-5-6-16(2,3)20-11(10)8-12(18-4)14(9)15/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXVWCLDVZDFFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4,8,8-trimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one typically involves multi-step organic reactions. One common method includes the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols . This reaction proceeds via a Friedel–Crafts-type allenylation followed by cyclization to form the pyranochromene structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-4,8,8-trimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can introduce new functional groups, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for catalysis, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
Structural Characteristics
The molecular formula of 5-methoxy-4,8,8-trimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one indicates a complex arrangement of carbon (C), hydrogen (H), and oxygen (O) atoms. The compound features a pyranochromene core that contributes to its biological activity and chemical reactivity.
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its structural features allow for various chemical modifications such as oxidation and substitution reactions .
Biology
Research has indicated that this compound exhibits potential biological activities. Studies suggest it may possess anticancer and antimicrobial properties , making it a candidate for further investigation in drug development . Its interaction with specific molecular targets may modulate critical biological pathways involved in disease processes.
Medicine
In medicinal chemistry, the compound is being explored for its therapeutic potential in treating various diseases. Its ability to interact with enzymes and receptors involved in cellular signaling pathways positions it as a promising candidate for developing new therapeutic agents .
Industry
The industrial applications of this compound include its use in the development of new materials and chemical processes. Its unique properties may facilitate advancements in material science and chemical engineering .
Anticancer Activity
A study investigated the anticancer properties of derivatives related to this compound. The results demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action was linked to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .
Antimicrobial Properties
Another research effort focused on the antimicrobial efficacy of this compound. Testing against a range of bacterial strains revealed promising results, indicating that it could serve as a basis for developing new antimicrobial agents to combat resistant infections .
Mechanism of Action
The mechanism by which 5-methoxy-4,8,8-trimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes and receptors involved in critical biological pathways. The compound’s structure allows it to modulate these pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substitution Patterns and Molecular Frameworks
The target compound’s pyrano[2,3-f]chromenone core is shared with several derivatives, but substituent variations significantly influence properties:
Cytotoxicity and Anticancer Potential
- 4-Phenyl derivatives (e.g., 5-hydroxy-8,8-dimethyl-4-phenyl analog) demonstrate cytotoxicity against MCF-7 (breast cancer) and H-460 (lung cancer) cell lines, with IC₅₀ values in the micromolar range .
- Brominated derivatives (e.g., 6-bromo-5-hydroxy-2-methoxy compound) show enhanced activity against HepG2 (liver cancer) and MCF-7 cells, suggesting halogenation improves target binding .
Cholinesterase Inhibition
- PJ13 and PJ15 (8,8-dimethyl-10-ester derivatives) inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with PJ13 showing selectivity due to its sec-butyl substituent .
Anti-HIV Activity
- Styryl-substituted pyranocoumarins (e.g., N-(4-styryl-2,8-dioxo derivatives) exhibit anti-HIV activity, attributed to the conjugated styryl chain enhancing viral protease binding .
Yield and Feasibility
Structure-Activity Relationships (SAR)
- Methoxy Groups : Increase lipophilicity, enhancing blood-brain barrier penetration (e.g., PJ13 vs. PJ15) .
- Halogenation : Bromine at C6 improves electrophilicity and interaction with DNA or enzyme active sites .
- Carboxylic Acid Chains : Improve solubility but may reduce membrane permeability due to ionization .
Biological Activity
5-Methoxy-4,8,8-trimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article details its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyranochromene core, characterized by its unique substitution pattern that contributes to its biological activity. The molecular formula is with a molecular weight of 286.31 g/mol. Its structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells through various mechanisms:
- Apoptosis Induction: Certain derivatives have been found to induce apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest: Compounds can cause cell cycle arrest at specific phases (e.g., G1 or G2/M), leading to reduced cell division.
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies suggest that it inhibits the growth of bacteria and fungi through:
- Cell Membrane Disruption: The interaction with microbial membranes leads to increased permeability and cell death.
- Enzyme Inhibition: It may inhibit critical enzymes necessary for microbial survival.
The biological effects of this compound are primarily mediated through interactions with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in key metabolic pathways. For example, inhibition of tyrosinase has been linked to its potential as a skin-whitening agent.
- Receptor Modulation: It can interact with receptors involved in inflammation and pain pathways, suggesting potential applications in analgesia.
Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Induced apoptosis in breast cancer cells (IC50 = 15 µM) |
| Study B | Antimicrobial | Effective against E. coli and S. aureus (MIC = 32 µg/mL) |
| Study C | Enzyme Inhibition | Inhibited tyrosinase activity (IC50 = 25 µM) |
Case Studies
-
Anticancer Efficacy:
A recent study evaluated the anticancer efficacy of this compound in vitro against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability with significant apoptosis observed at higher concentrations. -
Antimicrobial Activity:
Another investigation focused on the antimicrobial properties of the compound against common pathogens. The results showed promising activity with lower minimum inhibitory concentrations compared to traditional antibiotics.
Q & A
What are the key challenges in achieving regioselective synthesis of pyrano[2,3-f]chromen-2-one derivatives, and how can they be methodologically addressed?
Regioselective synthesis is complicated by competing reaction pathways at structurally similar positions. Gold-catalyzed intramolecular hydroarylation of 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one derivatives allows regiocontrol by tuning ligand steric and electronic properties. For example, JohnPhosAu(MeCN)SbF6 selectively directs cyclization to form pyrano[3,2-g] isomers, while bulky ligands favor pyrano[2,3-f] products. Post-synthetic palladium-catalyzed C-I reduction refines regioisomeric purity . Knoevenagel condensation with malononitrile under acidic conditions can also yield pyrano[2,3-f] derivatives, though competing Michael additions require careful pH control .
How can researchers resolve contradictions in spectral data when characterizing substituted pyranocoumarins?
Discrepancies in NMR or X-ray data often stem from dynamic conformations or solvent effects. Advanced techniques like 2D NMR (COSY, NOESY) clarify coupling patterns and spatial proximities. For example, torsional angles in brominated derivatives (e.g., C5–C6–C10–C9) were resolved via X-ray crystallography using SHELXL, confirming hydrogen-bonded dimerization . High-resolution mass spectrometry (HRMS) validates molecular formulas, while density functional theory (DFT) calculations predict NMR shifts to reconcile experimental ambiguities .
What methodological considerations are critical for evaluating the photobiological activity of 5-methoxy-substituted pyranocoumarins?
Photodynamic therapy (PDT) assays require controlled UV-A/UV-B irradiation (e.g., 365 nm, 10 J/cm²) to activate DNA crosslinking. In vitro cytotoxicity against HL60 or A431 cells is quantified via MTT assays, with ROS generation monitored using fluorescent probes (e.g., DCFH-DA). HPLC-MS identifies photoadducts (e.g., thymine adducts) to confirm mechanism. Stability under irradiation is assessed via UV-Vis spectroscopy, while crystal packing analysis (e.g., offset π-π interactions) correlates solid-state photostability with bioactivity .
Which analytical techniques are most effective for identifying carbonyl-phenol adducts formed during biological or synthetic processes?
HRMS (Q-TOF) with MS/MS fragmentation pinpoints adduct masses (e.g., quercetin-acrolein adducts at m/z 449.0978). ¹H/¹³C NMR identifies key shifts, such as downfield phenolic protons (δ 9–10 ppm) and upfield aliphatic carbons (δ 20–30 ppm). Comparative analysis with synthesized standards (e.g., adducts 4 and 10) validates structural assignments. For complex matrices like fried onions, SPE purification followed by UPLC-DAD enhances detection sensitivity .
How can computational methods complement experimental data in predicting the bioactivity of pyrano[2,3-f]chromen-2-one derivatives?
Molecular docking (AutoDock Vina) predicts binding to targets like HIV-1 reverse transcriptase, with binding energies correlated to IC₅₀ values. QSAR models using descriptors like logP and molar refractivity optimize anti-HIV activity. DFT calculations (Gaussian) assess electronic properties (e.g., HOMO-LUMO gaps) to prioritize derivatives for synthesis. For phototoxicity, TD-DFT simulates UV absorption spectra to guide substituent selection .
What strategies optimize the crystallization of pyranocoumarins for X-ray diffraction studies, particularly with labile substituents?
Slow vapor diffusion (e.g., hexane into ethyl acetate) minimizes disorder. For halogenated derivatives, cryocrystallography (100 K) reduces thermal motion artifacts. SHELXT’s dual-space algorithm solves structures from weak data (<I/σI> = 5), while TWINABS corrects twinning. Hydrogen-bond propensity analysis (Mogul) guides solvent selection; e.g., methanol stabilizes O–H⋯O dimers in brominated seselin derivatives .
In cytotoxicity studies, how should researchers account for batch-to-batch variability in natural product-derived pyranocoumarins?
Orthogonal purification (silica gel chromatography → preparative HPLC) ensures >98% purity (verified via qNMR). Bioactivity normalization against internal standards (e.g., doxorubicin) controls for potency fluctuations. LC-MS profiling identifies variable minor alkaloids, while accelerated stability studies (40°C/75% RH) assess degradation pathways. For example, mammea-type coumarins from Marila pluricostata showed batch-dependent cytotoxicity due to 6-propionyl content .
What synthetic routes enable the introduction of 5-methoxy groups without compromising the pyrano ring integrity?
Electrophilic methoxylation at C5 requires protection of the 7-hydroxy group as a TBDMS ether. Pd-mediated cross-coupling (Stille reaction with methyl tributyltin) installs methoxy post-cyclization. DFT calculations (B3LYP/6-31G*) monitor ring strain during O-demethylation to prevent lactone ring opening. For example, 5-methoxycalophyllolide retained ring integrity under acidic conditions (HCl/MeOH, 0°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
